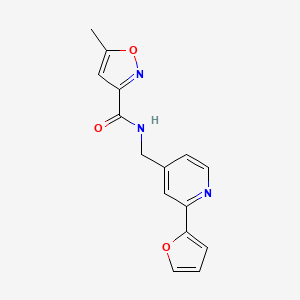

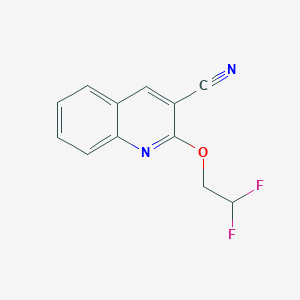

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have significant pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been developed . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

Quinoline is one of the most common nitrogen-containing heterocycles . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis

Quinoline derivatives have been tested for their anti-corrosive properties . The correlation between their molecular reactivity and inhibition efficiency was investigated by two methods (HF and DFT/B3LYP) with two basis sets (6-31+G(d) and 6-311++G(d,p)) in the gas phase and aqueous solution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile” can be found in various chemical databases . These properties include the molecular formula, molecular weight, structure, melting point, boiling point, and density .Scientific Research Applications

Medicinal Chemistry: Therapeutic Drug Development

Quinoline derivatives are known for their pharmacological properties and are valuable in medicinal chemistry. The functionalization of quinoline, such as in 2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile, can lead to the development of drug candidates with dual modes of action. These compounds can be designed to overcome drug resistance and toxicity issues. The structure-activity relationship (SAR) studies of these derivatives are crucial for understanding their drug-likeness and the influence of substituent characteristics on biological activity .

Corrosion Inhibition: Industrial Application

Quinoline-3-carbonitrile derivatives have been studied for their anti-corrosive properties on metals like mild steel, especially in acidic environments such as 1.0 M HCl. These compounds can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of industrial machinery and infrastructure .

Organic Synthesis: Green Chemistry

The synthesis of quinoline derivatives, including 2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile, can be achieved through green chemistry principles. This includes using safer solvents and metal nanoparticle-catalyzed reactions that offer excellent atom efficiency and reduced reaction times .

Quantum Chemical Research: Computational Studies

Theoretical studies involving Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can explore the molecular reactivity and inhibition efficiency of quinoline derivatives. Such computational research aids in predicting the behavior of these compounds in various chemical environments .

Mechanism of Action

properties

IUPAC Name |

2-(2,2-difluoroethoxy)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-9(6-15)5-8-3-1-2-4-10(8)16-12/h1-5,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJIPYSOPPCPPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)OCC(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)quinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2862471.png)

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)

![4-[[1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2862478.png)

![2-Pyridin-3-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2862479.png)

![5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2862482.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2862484.png)

![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)

![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)

![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)

![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)